Tutin

Übersicht

Beschreibung

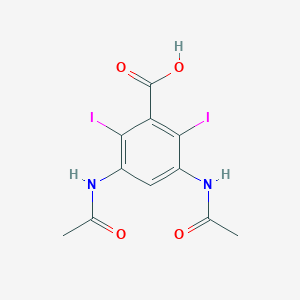

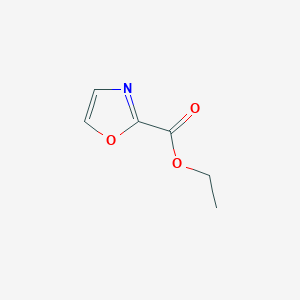

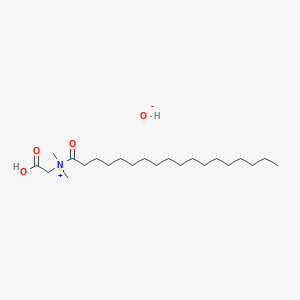

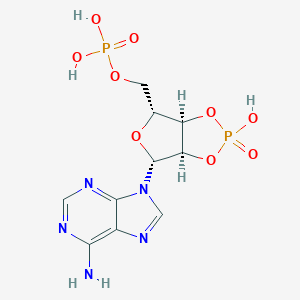

Tutin is a tetracyclic organic molecule with nine chiral centers . It exists in nature in six species of the tutu plant (genus Coriara) that grows in New Zealand . It is extremely toxic .

Synthesis Analysis

This compound and its fellow toxin coriamyrtin 1 were first described in 1901 . A model synthetic study of this compound revealed that the desymmetrization of the 2-methyl-1,3-cyclopentanedione moiety via the DL-proline-mediated intramolecular aldol reaction of a pentanal derivative bearing an isopropenyl group and the five-membered ring at the 3- and 5-position, respectively, provided the desired cis-fused skeleton .Molecular Structure Analysis

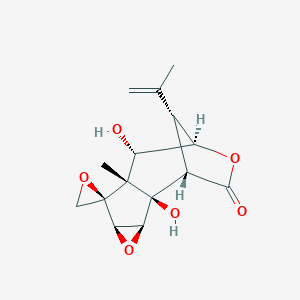

This compound is a polyoxygenated polycyclic sesquiterpene from the picrotoxane family . The structure of this compound including absolute stereochemistry was confirmed by X-ray crystal analysis together with chemical and chiroptical means . This compound has a highly strained skeleton, including two epoxide rings and a lactone, which is susceptible to various rearrangements .Chemical Reactions Analysis

This compound’s toxicity results from its ability to inhibit glycine receptors in spinal neurons . Glycine is an inhibitory neurotransmitter; when it is inhibited, individuals can exhibit hypersalivation, agitation, seizures, exhaustion, coma, and respiratory distress .Physical And Chemical Properties Analysis

This compound is a tetracyclic organic molecule with nine chiral centers . It exists in nature in six species of the tutu plant (genus Coriara) that grows in New Zealand . It is extremely toxic .Wissenschaftliche Forschungsanwendungen

Neurologische Forschung

Tutins Fähigkeit, Glycinrezeptoren in Spinalneuronen zu hemmen, macht es zu einer wertvollen Verbindung für die Erforschung neurologischer Erkrankungen und Behandlungen. Glycin ist ein inhibitorischer Neurotransmitter, und seine Hemmung kann zu Symptomen wie vermehrtem Speichelfluss, Agitation und Krampfanfällen führen. Die Forschung in diesem Bereich könnte zu einem besseren Verständnis von Krankheiten wie Epilepsie führen und möglicherweise zur Entwicklung neuer therapeutischer Strategien beitragen .

Toxikologische Studien

Aufgrund seiner hohen Toxizität dient Tutin als wichtiges Untersuchungsobjekt in toxikologischen Studien. Es kann Wissenschaftlern helfen, die Mechanismen toxininduzierter Symptome und die Reaktion des Körpers auf toxische Substanzen zu verstehen. Diese Forschung kann dazu beitragen, Sicherheitsrichtlinien für den Umgang mit toxischen Substanzen zu verbessern und bessere Behandlungen für Vergiftungen zu entwickeln .

Bewertung der Umweltauswirkungen

Das Vorkommen von this compound im Honigtau, der von Insekten produziert wird, die sich von Tutupflanzen ernähren, wirft Bedenken hinsichtlich der Umweltverschmutzung und der Auswirkungen auf die Bienenpopulation auf. Die Untersuchung der Umweltverbreitung und -wirkungen von this compound kann Richtlinien zum Schutz von Ökosystemen informieren und die Verbreitung von Giftstoffen durch Nahrungsketten verhindern .

Landwirtschaftliche Forschung

Die Forschung zu den Auswirkungen von this compound auf Nutztiere kann für den Agrarsektor von entscheidender Bedeutung sein, insbesondere in Regionen, in denen Tutupflanzen verbreitet sind. Das Verständnis, wie this compound Symptome wie Blähungen und Krampfanfälle bei Tieren verursacht, kann zur Entwicklung vorbeugender Maßnahmen und Behandlungen führen und so die Gesundheit und Produktivität des Viehs gewährleisten .

Analytische Chemie

This compound kann als Referenzverbindung in der analytischen Chemie verwendet werden, um Testmethoden zur Erkennung von Toxinen in biologischen Proben zu entwickeln und zu validieren. Dies ist für die Lebensmittelsicherheit und die öffentliche Gesundheit unerlässlich, da es die schnelle Identifizierung kontaminierter Produkte ermöglicht .

Pharmakologie und Arzneimittelentwicklung

Die Untersuchung der Interaktion von this compound mit Neurotransmitterrezeptoren bietet Einblicke in die Entwicklung neuer pharmakologischer Wirkstoffe. Durch das Verständnis, wie this compound an Glycinrezeptoren bindet und diese hemmt, können Forscher Medikamente entwickeln, die die Neurotransmitteraktivität modulieren, was bei der Behandlung verschiedener neurologischer Erkrankungen von Vorteil sein könnte .

Lebensmittelsicherheitsbestimmungen

Das Potenzial von this compound, Honig zu kontaminieren, erfordert Forschung, um sichere Konsumgrenzwerte zu ermitteln und behördliche Standards zu entwickeln. Diese Forschung ist entscheidend für den Schutz der Verbraucher und die Wahrung der Integrität von Lebensmittelprodukten auf dem Markt .

Notfallmedizin

Das Verständnis der akuten Auswirkungen einer Tutinvergiftung und ihrer Behandlung ist für die Notfallmedizin wichtig. Die Forschung in diesem Bereich kann zur Entwicklung spezifischer Antidote und verbesserter Protokolle für die Behandlung von Patienten führen, die this compound eingenommen haben .

Wirkmechanismus

Target of Action

Tutin, a poisonous plant derivative found in New Zealand tutu plants, acts as a potent antagonist of the glycine receptor . It also targets the catalytic subunit A (CNA) of calcineurin (CN) .

Mode of Action

This compound inhibits the glycine receptors, lessening the sedative effect of this neurotransmitter and leading to intensive stimulation of the nervous system . It is determined to be a non-competitive antagonist using an allosteric mechanism . In addition, this compound activates CN, leading to seizures .

Biochemical Pathways

This compound’s action on the glycine receptor and CN affects several signaling pathways. The N-methyl-D-aspartate (NMDA) receptors, gamma-aminobutyric acid (GABA) receptors, and voltage- and Ca2±activated K+ (BK) channels might be involved in these pathways .

Pharmacokinetics

A pharmacokinetic study was conducted in which 6 healthy males received a single oral dose of this compound-containing honey, giving a this compound dose of 1.8 µg/kg body weight . The serum concentration-time curve for all volunteers exhibited two discrete peaks with the second and higher level occurring at approximately 15 h post-dose . Pharmacokinetic analysis using a two-site absorption model resulted in a good fit to the observed concentration data .

Result of Action

The primary result of this compound’s action is the induction of epileptic seizures . This is due to its antagonistic effect on the glycine receptor and its activation of CN . It has powerful convulsant effects .

Action Environment

This compound is found in New Zealand tutu plants and is sometimes associated with outbreaks of toxic honey poisoning when bees feed on honeydew exudate from the sap-sucking passion vine hopper insect, which has been feeding on the sap of tutu bushes . The toxin is more likely to occur when comb honey is eaten directly from a hive that has been harvesting honeydew from passionvine hoppers feeding on tutu plants . This highlights how environmental factors can influence the action, efficacy, and stability of this compound.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Tutin functions as a strong neurotoxin by inhibiting glycine receptors in spinal neurons . Glycine is an inhibitory neurotransmitter, and its inhibition by this compound leads to a range of severe neurological symptoms. This compound interacts with glycine receptors, preventing glycine from binding and exerting its inhibitory effects. This interaction results in the overexcitation of neurons, leading to symptoms such as hypersalivation, agitation, seizures, and respiratory distress .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In neurons, this compound’s inhibition of glycine receptors disrupts normal cell signaling pathways, leading to uncontrolled neuronal firing and excitotoxicity. This can result in cell damage and death. Additionally, this compound’s impact on glycine receptors can influence gene expression and cellular metabolism, further exacerbating its toxic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of glycine receptors. By binding to these receptors, this compound prevents glycine from activating them, leading to a loss of inhibitory signaling in the nervous system. This inhibition results in the overactivation of neurons, causing the severe neurological symptoms associated with this compound poisoning. Additionally, this compound may interact with other biomolecules, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its degradation products can also be toxic. Long-term exposure to this compound in in vitro or in vivo studies has shown persistent effects on cellular function, including sustained neuronal damage and altered cellular metabolism. These long-term effects highlight the importance of understanding this compound’s stability and degradation in various environments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild neurological symptoms, while higher doses result in severe toxicity, including seizures, coma, and respiratory failure. Threshold effects have been observed, where a small increase in dosage can lead to a significant escalation in toxicity. High doses of this compound are particularly dangerous and can be lethal .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The metabolism of this compound can lead to the formation of toxic metabolites, which contribute to its overall toxicity. These metabolic pathways can affect metabolic flux and alter metabolite levels, further influencing the toxic effects of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its toxic effects. The distribution of this compound within the body is critical to understanding its overall impact on cellular and tissue function .

Subcellular Localization

This compound’s subcellular localization plays a role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can influence its interactions with biomolecules and its overall toxic effects .

Eigenschaften

IUPAC Name |

(1S,2R,3S,5R,6R,7R,8S,9R,12R)-2,8-dihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O6/c1-5(2)6-7-12(17)20-8(6)9(16)13(3)14(4-19-14)10-11(21-10)15(7,13)18/h6-11,16,18H,1,4H2,2-3H3/t6-,7+,8+,9+,10+,11-,13-,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAZWUJBLXKBAY-ULZPOIKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1[C@@H]2[C@H]([C@]3([C@@]4(CO4)[C@H]5[C@@H]([C@]3([C@H]1C(=O)O2)O)O5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180400 | |

| Record name | (+)-Tutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2571-22-4 | |

| Record name | Coriaria lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2571-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tutin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002571224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Tutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2571-22-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B69P754702 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Tutin is a potent antagonist of the neurotransmitter γ-aminobutyric acid (GABA), specifically targeting ionotropic GABAA receptors. [] This antagonism disrupts normal neuronal inhibition in the central nervous system, leading to hyperexcitation and potentially seizures. [, , ]

A: this compound-induced GABA antagonism can manifest in a range of neurological symptoms, including convulsions, respiratory distress, and even coma. [, , , ] Studies on rabbits have shown that microinjections of this compound into specific brain regions like the nucleus tractus solitarius (NTS) can induce respiratory phase switching and increase respiratory frequency. [, ]

A: this compound's molecular formula is C15H18O6, and its molecular weight is 294.29 g/mol. [, ]

A: this compound has been extensively characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques provide valuable information about its functional groups, carbon and proton environments, and molecular weight, respectively. [, , ]

A: The presence of a free hydroxyl group at the 6-position of the picrotoxane skeleton, the core structure of this compound, is crucial for its antagonistic activity on GABAA receptors, as demonstrated by studies comparing this compound with its derivative, 6-acetylpicrotoxinin. [] Additionally, the C4 substituent plays a significant role in determining potency, with an isopropenyl group leading to stronger antagonism compared to a hydroxyisopropyl group. []

A: Studies on Picrodendrins, a group of this compound analogs with variations at the C9 position, revealed differences in their antagonistic potency on insect GABAA receptors compared to their binding affinities observed in vertebrate GABAA receptors. This suggests that the optimal pharmacophore for interaction with GABAA receptors differs between vertebrates and insects. []

A: While the scientific literature doesn't provide detailed information on this compound's stability under various environmental conditions, one study mentions that alkaline conditions can destroy its toxicity. [] This finding suggests that this compound's stability might be affected by pH changes.

A: this compound is a potent neurotoxin that can cause severe poisoning in humans, primarily through the consumption of contaminated honey. Symptoms include vomiting, giddiness, seizures, coma, and in severe cases, death. [, , ]

ANone: The available research primarily focuses on the acute toxicity of this compound. More research is needed to fully understand any potential long-term health effects resulting from this compound exposure.

ANone: Currently, the diagnosis of this compound poisoning primarily relies on clinical presentation and a history of consuming potentially contaminated honey. There's a need for research to identify specific and sensitive biomarkers for this compound exposure and assess its impact on various physiological systems.

A: Several analytical techniques are employed for the detection and quantification of this compound and its metabolites. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a common method used to analyze this compound levels in honey and biological samples. [, ] Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy has also been used to identify trace amounts of this compound and its derivatives in honey. []

ANone: Due to this compound's potency and the serious health risks associated with its consumption, stringent quality control measures are essential during its analysis. This includes using validated analytical methods, ensuring the accuracy and precision of measurements, and implementing appropriate safety protocols during sample handling and analysis.

ANone: There is limited information available regarding the environmental degradation and persistence of this compound. Further research is needed to assess its potential for bioaccumulation, its impact on various ecosystems, and to develop appropriate strategies for mitigating any negative environmental consequences.

A: While this compound itself is highly toxic and unsuitable for most applications, researchers are exploring other naturally-occurring compounds and synthetic derivatives with potentially safer profiles for applications such as insecticides. For instance, Andrographolide derivatives are being investigated as potential plant-based insecticides. [, ]

ANone: Important resources for researchers include databases like PubChem and ChemSpider for chemical information, scientific literature databases like PubMed and Semantic Scholar for access to research articles, and research institutions with expertise in natural product chemistry and toxicology.

A: Early research on this compound primarily focused on characterizing its toxic effects and chemical structure. [, ] The discovery of this compound glycosides in toxic honey marked a significant development in understanding the plant-insect-honey food chain and potential routes of this compound contamination. [, ] More recently, research has focused on the potential development of this compound-derived compounds for applications such as rodenticides. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.